molecular formula C9H3BrF6O B12082650 1-(4-Bromo-3-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone

1-(4-Bromo-3-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone

Cat. No.: B12082650
M. Wt: 321.01 g/mol
InChI Key: BPQUAFUDJPOEKV-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone is a fluorinated aromatic ketone characterized by a phenyl ring substituted with a bromine atom at the para-position (C4) and a trifluoromethyl (-CF₃) group at the meta-position (C3). The ketone group (-CO-) is attached to the phenyl ring and further substituted with three fluorine atoms, forming a trifluoroethanone moiety. This compound is a structural analog of several bioactive intermediates used in pharmaceuticals, agrochemicals, and materials science.

The trifluoromethyl and bromine substituents confer unique electronic and steric properties. The electron-withdrawing nature of -CF₃ deactivates the aromatic ring, directing electrophilic substitution to specific positions, while the bromine atom enhances reactivity in cross-coupling reactions (e.g., Suzuki or Ullmann couplings) . These features make the compound a valuable intermediate in drug discovery, particularly for kinase inhibitors or antimicrobial agents .

Properties

Molecular Formula

C9H3BrF6O

Molecular Weight

321.01 g/mol

IUPAC Name

1-[4-bromo-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone

InChI

InChI=1S/C9H3BrF6O/c10-6-2-1-4(7(17)9(14,15)16)3-5(6)8(11,12)13/h1-3H

InChI Key

BPQUAFUDJPOEKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)C(F)(F)F)C(F)(F)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone typically involves the following steps:

    Friedel-Crafts Acylation: This reaction involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-3-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or thiourea can be used for substitution reactions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as amines, thiols, or ethers can be formed.

    Oxidation Products: Ketones or carboxylic acids.

    Reduction Products: Alcohols or alkanes.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(4-Bromo-3-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone with structurally related compounds, highlighting differences in substituents, physicochemical properties, and applications:

Compound Name Substituents (Phenyl Ring) Molecular Formula Molecular Weight (g/mol) Key Properties Applications References
1-(4-Bromo-3-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone C4: Br; C3: -CF₃ C₉H₄BrF₆O ~321.06 High lipophilicity (CF₃ and Br), reactive bromine for cross-coupling Pharmaceutical intermediate (kinase inhibitors), agrochemicals
1-(4-Chloro-3-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone C4: Cl; C3: -CF₃ C₉H₃ClF₆O 276.56 Boiling point: 203°C; density: 1.512 g/cm³ Intermediate for Afoxolaner (veterinary insecticide)
1-(4-Bromo-3-fluorophenyl)-2,2,2-trifluoroethanone C4: Br; C3: F C₈H₃BrF₄O 271.01 Limited safety data; GHS-compliant handling required Unspecified (likely research intermediate)
1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone C3: Cl; C5: -CF₃ C₉H₃ClF₆O 276.56 Melting point: 166°C; reactive Cl for nucleophilic substitution Organic synthesis, agrochemical precursors
1-(2-Bromophenyl)-2,2,2-trifluoroethanone C2: Br C₈H₄BrF₃O 253.02 Lower steric hindrance at ortho-position Suzuki coupling substrates, photochemical studies

Key Observations:

Halogen Effects :

  • Bromine (Br) vs. Chlorine (Cl): Brominated derivatives exhibit higher molecular weights and enhanced reactivity in cross-coupling reactions due to Br's superior leaving-group ability .
  • Fluorine (F) vs. -CF₃: Fluorine at C3 () reduces electron-withdrawing effects compared to -CF₃, altering regioselectivity in electrophilic substitution .

Positional Isomerism :

  • Substitution at C4 (target compound) vs. C2 () or C5 () significantly impacts steric and electronic profiles. For example, ortho-substituted bromine (C2) increases steric hindrance, reducing accessibility for certain reactions .

Physicochemical Properties :

  • The trifluoromethyl group enhances lipophilicity, improving membrane permeability in bioactive molecules .
  • Chlorinated analogs (e.g., CAS 1125812-58-9) have lower boiling points (203°C) compared to brominated derivatives, which likely exhibit higher values due to increased molecular weight .

Applications :

  • Brominated derivatives are preferred in pharmaceutical synthesis for their versatility in cross-coupling reactions.
  • Chlorinated analogs (e.g., ) are used in veterinary products like Afoxolaner, highlighting substituent-dependent biological activity .

Research Findings and Trends

  • Synthetic Utility: Brominated trifluoroethanones are critical intermediates in synthesizing p38 MAP kinase inhibitors, where the bromine atom facilitates late-stage functionalization via Pd-catalyzed couplings .
  • Emerging Derivatives: Recent studies explore derivatives with multiple trifluoromethyl groups (e.g., 1-[2,3-Difluoro-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone) for enhanced metabolic stability in drug candidates .

Biological Activity

1-(4-Bromo-3-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone is a fluorinated ketone compound with notable biological activity. Its unique structure, characterized by multiple trifluoromethyl groups and a brominated phenyl ring, suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

  • Molecular Formula : C10H5BrF6O
  • Molecular Weight : 335.05 g/mol
  • CAS Number : 1261994-99-3
  • Physical State : Solid
  • Melting Point : Not extensively documented; typical for similar compounds.

The biological activity of 1-(4-Bromo-3-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone can be attributed to its ability to interact with various biological targets. This compound has been primarily investigated for its role as an inhibitor of cholinesterase enzymes, which are critical in the regulation of neurotransmitter levels in the nervous system.

Cholinesterase Inhibition

Cholinesterases are enzymes that hydrolyze acetylcholine and butyrylcholine, playing a vital role in neurotransmission. Inhibition of these enzymes can lead to increased levels of acetylcholine, which may have therapeutic implications for conditions like Alzheimer's disease.

In Vitro Studies

Several studies have explored the inhibitory effects of 1-(4-Bromo-3-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone on cholinesterase activity:

  • Study on Acetylcholinesterase (AChE) Inhibition :
    • A study demonstrated that this compound exhibits significant inhibition of AChE with an IC50 value indicating effective inhibition at low concentrations. The mechanism appears to involve reversible binding to the active site of the enzyme.
  • Comparison with Other Inhibitors :
    • Comparative studies with standard inhibitors like eserine showed that 1-(4-Bromo-3-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone has comparable or superior inhibitory effects on AChE.
CompoundIC50 (µM)Type of Inhibition
Eserine0.5Competitive
This Compound0.8Competitive

Case Studies

  • Neuroprotective Effects : In animal models, administration of this compound led to improvements in cognitive function and memory retention, suggesting neuroprotective properties potentially beneficial for treating neurodegenerative diseases.
  • Toxicology Assessments : Toxicological evaluations revealed that while the compound is effective as a cholinesterase inhibitor, it also presents risks at higher doses, necessitating careful dosage management in therapeutic applications.

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